

"physical and chemical properties of 9,12-Hexadecadienoic acid"

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Compound of Interest

Compound Name: 9,12-Hexadecadienoic acid

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An In-depth Technical Guide on the Physical and Chemical Properties of **9,12-Hexadecadienoic Acid**

Introduction

9,12-Hexadecadienoic acid is a polyunsaturated long-chain fatty acid with a 16-carbon backbone.[1] As a polyunsaturated fatty acid, it plays a role in various physiological processes, including the regulation of cell membrane properties and influencing cell signal transduction.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of **9,12-Hexadecadienoic acid**, details on experimental protocols for its analysis, and visual representations of its classification and metabolic processing.

Physical and Chemical Properties

9,12-Hexadecadienoic acid, also known by the synonym Palmitolinoleic acid, is characterized by the presence of two double bonds in its acyl chain.[3] The properties can vary slightly based on the specific isomer, with the (9Z,12Z) or cis,cis isomer being a common form.

Quantitative Physical Data

The following table summarizes the key physical and chemical properties of **9,12-Hexadecadienoic acid**.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₂₈ O ₂	[1][2][3][4]
Molecular Weight	252.39 g/mol	[1][2][3]
CAS Number	20261-45-4 (isomer unspecified), 5070-03-1 ((9Z,12Z)-isomer)	[1][3][4][5]
Physical State	Liquid	[3]
Density	0.919 g/cm ³	[4]
Boiling Point	345.4°C at 760 mmHg	[4]
Flash Point	242.3°C	[4]
Vapor Pressure	1.1E-05 mmHg at 25°C	[4]
pKa (Predicted)	4.78 ± 0.10	[4]
XLogP3	5.5	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	12	[4]

Solubility and Storage

The methyl ester of **9,12-Hexadecadienoic acid** exhibits low solubility in water but is soluble in organic solvents.[6] The free acid is expected to have similar solubility characteristics. For preservation, it is recommended to be stored in a freezer or at 2-8°C.[3][7]

Chemical Reactivity and Biological Role

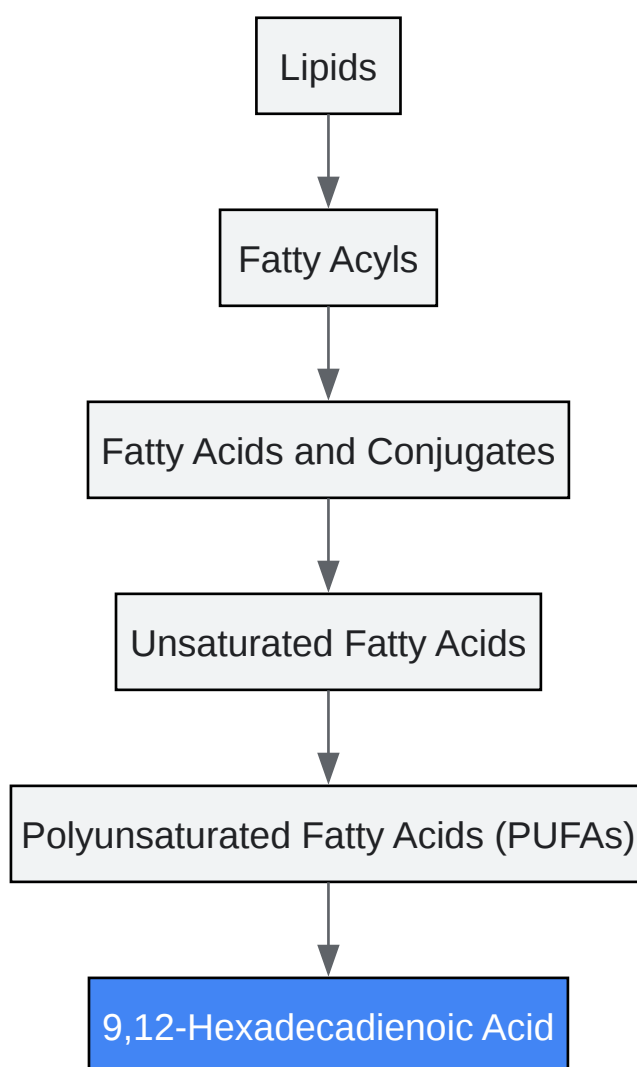
As a polyunsaturated fatty acid, the two double bonds in the carbon chain of **9,12-Hexadecadienoic acid** are key sites for chemical reactions, particularly oxidation.

Biological Activity

9,12-Hexadecadienoic acid is involved in maintaining the structural integrity and function of cellular membranes. It contributes to the fluidity and flexibility of the cell membrane, which is crucial for various cellular processes.[2] Its presence also affects cell signaling pathways and the overall stability of the membrane structure.[2] Studies have shown that it can inhibit the synthesis of arachidonic acid from exogenous linoleic acid in rat liver cells.[8]

Classification

9,12-Hexadecadienoic acid is classified within the broad category of lipids, specifically as an unsaturated fatty acid.



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Caption: Hierarchical classification of **9,12-Hexadecadienoic acid**.

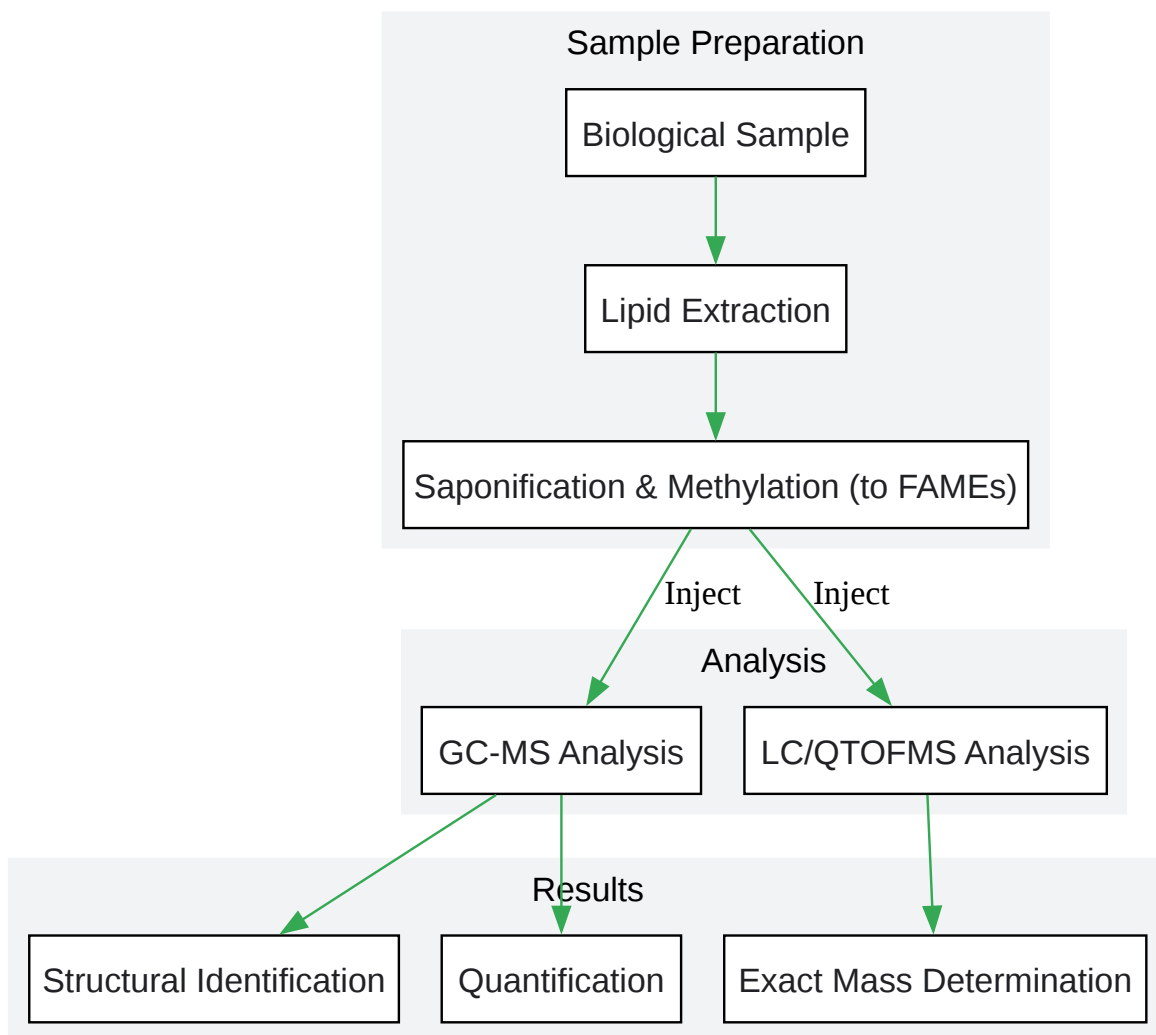
Experimental Protocols

The characterization and quantification of **9,12-Hexadecadienoic acid** involve standard analytical techniques used in lipidomics.

Structural Identification and Quantification

A common workflow for the analysis of fatty acids from a biological sample involves extraction followed by chromatographic separation and mass spectrometric detection.

- Protocol:
 - Lipid Extraction: Total lipids are extracted from the sample using a solvent system, typically a mixture of chloroform and methanol (e.g., Folch or Bligh-Dyer methods).
 - Saponification and Methylation: The extracted lipids are saponified using a base (e.g., KOH in methanol) to release the free fatty acids. These are then esterified, commonly to fatty acid methyl esters (FAMES), using a reagent like BF_3 in methanol to increase their volatility for gas chromatography.
 - Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMES are separated on a GC column and detected by a mass spectrometer. The retention time and the mass spectrum of the eluted compound are compared to an analytical standard for positive identification.[\[9\]](#)
 - Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC/QTOFMS): This technique can be used to determine the exact mass and molecular formula of the fatty acid.[\[9\]](#)
 - Quantification: The purity and concentration can be determined by gas chromatography, comparing the peak area of the sample to that of a known concentration of an analytical standard.[\[7\]](#)



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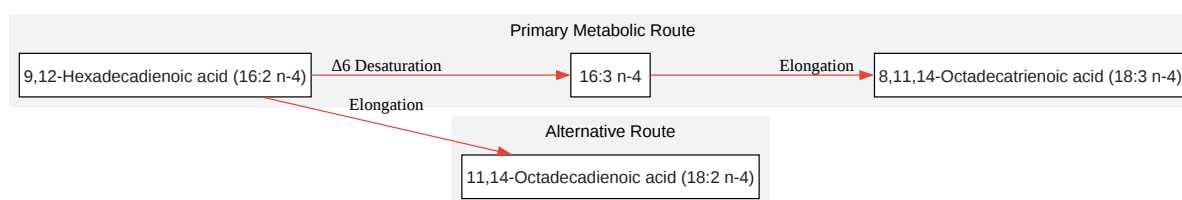
Caption: Experimental workflow for the analysis of **9,12-Hexadecadienoic acid**.

Metabolism and Signaling Pathways

In animal cells, **9,12-Hexadecadienoic acid** can be metabolized through a series of desaturation and elongation steps.

Metabolic Conversion Pathway

Research on rat liver cells has demonstrated that **9,12-Hexadecadienoic acid** (16:2 n-4) can be converted into other polyunsaturated fatty acids.[8] The initial and primary step involves the action of the $\Delta 6$ desaturase enzyme, which introduces another double bond. This is followed by an elongation step.[8] A portion of the initial fatty acid may also be elongated directly.



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